molecular formula C11H12ClNO3S B8575152 2-(4-Chloro-1-butyl)-3(2H)-benz[d]isothiazolone 1,1-Dioxide

2-(4-Chloro-1-butyl)-3(2H)-benz[d]isothiazolone 1,1-Dioxide

Cat. No. B8575152
M. Wt: 273.74 g/mol
InChI Key: IYJZCUFQJJCZIC-UHFFFAOYSA-N
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Patent
US04337250

Procedure details

Sodium saccharin (5.6 g, 0.027 mole) and 1,4-dichlorobutane (14.9 ml, 0.135 mole) were taken into 100 ml of dimethylformamide and heated on a steam bath for 4 hours. The reaction mixture was evaporated in vacuo to an oil and the oil extracted with 100 ml of hexane. Residual hexane was removed from the remaining oil by vacuum evaporation to yield the title product (956 mg).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:3])=[O:2].[Na].[Cl:14][CH2:15][CH2:16][CH2:17][CH2:18]Cl>CN(C)C=O>[Cl:14][CH2:15][CH2:16][CH2:17][CH2:18][N:4]1[C:5](=[O:6])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=2[S:1]1(=[O:2])=[O:3] |f:0.1,^1:12|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
Step Two
Name
Quantity
14.9 mL
Type
reactant
Smiles
ClCCCCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo to an oil
EXTRACTION
Type
EXTRACTION
Details
the oil extracted with 100 ml of hexane
CUSTOM
Type
CUSTOM
Details
Residual hexane was removed from the remaining oil by vacuum evaporation

Outcomes

Product
Name
Type
product
Smiles
ClCCCCN1S(C2=C(C1=O)C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 956 mg
YIELD: CALCULATEDPERCENTYIELD 12.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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